6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid
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Overview
Description
CD2019 is a retinoic acid receptor beta (rarbeta) agonist, overcoming inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord.
Scientific Research Applications
Pharmaceutical Intermediates and Synthesis
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid and its derivatives have been explored as pharmaceutical intermediates. The synthesis process involves reactions like Friedel-Crafts and Condensation reactions, making these compounds valuable in pharmaceutical chemistry for developing various drugs (Yu Ma, 2000).
Anti-inflammatory Properties and Fluorescent Probes
Certain derivatives of this compound, such as Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, exhibit anti-inflammatory properties. They are also used as fluorescent probes for studying lipid bilayers in biological membranes (C. Balo et al., 2000).
Liquid Crystalline Properties
Research into compounds containing a 6-alkoxy 2-naphthoic acid structure, which is structurally similar to 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid, has shown significant liquid crystalline properties. These compounds are of interest in the field of materials science, particularly for their potential applications in liquid crystal display technology (B.T. Thaker et al., 2012).
Biological Activity and Metal Complexes
Naphthalene-based acetic acids, closely related to this compound, have been studied for their biological activities. They are used to form coordination compounds with various metals, impacting their structural features and potentially leading to applications in medicinal chemistry (Marialena Lazou et al., 2023).
Cytotoxic Activities
Some derivatives of 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid have been synthesized and tested for their cytotoxic activities. These studies are essential in the search for new anticancer drugs (J. Bongui et al., 2005).
Color and Pigment Chemistry
In the field of color and pigment chemistry, derivatives of this compound have been synthesized for potential use in creating natural pigments. This application is significant in both the chemical industry and art materials (R. G. Cooke et al., 1980).
properties
CAS RN |
143984-56-9 |
---|---|
Product Name |
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid |
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-[4-methoxy-3-(1-methylcyclohexyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H26O3/c1-25(12-4-3-5-13-25)22-16-20(10-11-23(22)28-2)18-6-7-19-15-21(24(26)27)9-8-17(19)14-18/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) |
InChI Key |
SWIWERVMTLKNLQ-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
Canonical SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
Appearance |
Solid powder |
Other CAS RN |
143984-56-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6-(3-(1-methylcyclohexyl)-4-methoxyphenyl)-2-naphthoic acid CD 2019 CD-2019 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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